molecular formula C23H27ClN2O4 B12366203 Descarboethoxyloratadine-d6 (diacetate)

Descarboethoxyloratadine-d6 (diacetate)

Cat. No.: B12366203
M. Wt: 437.0 g/mol
InChI Key: JWLUTVBVAGJASE-VHAWMWRHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of descarboethoxyloratadine-d6 (diacetate) involves the deuteration of descarboethoxyloratadine. This process typically includes the substitution of hydrogen atoms with deuterium atoms in the molecular structure. The reaction conditions for this deuteration process often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of descarboethoxyloratadine-d6 (diacetate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Descarboethoxyloratadine-d6 (diacetate) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of descarboethoxyloratadine-d6 (diacetate) may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Descarboethoxyloratadine-d6 (diacetate) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of descarboethoxyloratadine-d6 (diacetate) involves its role as a stable isotope tracer. By incorporating deuterium atoms into the molecular structure, researchers can track the compound’s behavior in various systems. This allows for detailed studies of drug metabolism and pharmacokinetics, providing valuable insights into the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Descarboethoxyloratadine: The non-deuterated form of the compound.

    Loratadine: The parent compound from which descarboethoxyloratadine is derived.

    Desloratadine: Another metabolite of loratadine with similar pharmacological properties.

Uniqueness

Descarboethoxyloratadine-d6 (diacetate) is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in research studies. This makes it a valuable tool for studying drug metabolism and pharmacokinetics, providing insights that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C23H27ClN2O4

Molecular Weight

437.0 g/mol

IUPAC Name

acetic acid;13-chloro-10,10-dideuterio-2-(2,3,5,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

InChI

InChI=1S/C19H19ClN2.2C2H4O2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;2*1-2(3)4/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2;2*1H3,(H,3,4)/i4D2,7D,8D,10D,11D;;

InChI Key

JWLUTVBVAGJASE-VHAWMWRHSA-N

Isomeric SMILES

[2H]C1C(NC(C(C1=C2C3=C(C=C(C=C3)Cl)C(CC4=C2N=CC=C4)([2H])[2H])[2H])[2H])[2H].CC(=O)O.CC(=O)O

Canonical SMILES

CC(=O)O.CC(=O)O.C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4

Origin of Product

United States

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